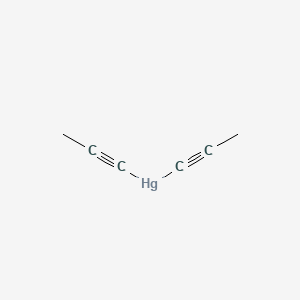
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound belonging to the pyranone family. Pyranones are cyclic chemical compounds that contain an unsaturated six-membered ring with one ring oxygen atom and an oxo substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve heating the mixture in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyranone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to investigate the reactivity of pyranone derivatives.
Biology: The compound is studied for its potential cytotoxic profiles against human normal and tumor cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in inducing apoptosis . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
- Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate : Similar structure but with a methyl ester group instead of an ethyl ester group.
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy : Contains additional functional groups, making it more complex.
Uniqueness: Ethyl 4-methoxy-6-methyl-2-oxo-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methoxy and ethyl ester groups make it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
64507-47-7 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-6-methyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-4-14-9(11)8-7(13-3)5-6(2)15-10(8)12/h5H,4H2,1-3H3 |
Clave InChI |
HGTVSHUJOASHSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(OC1=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






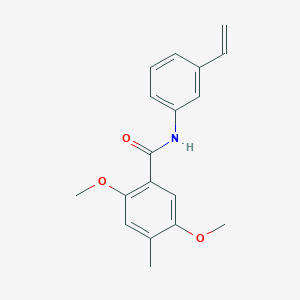
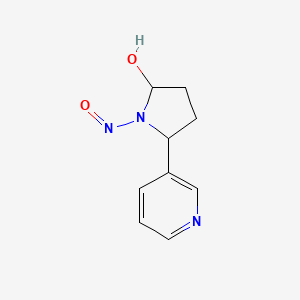
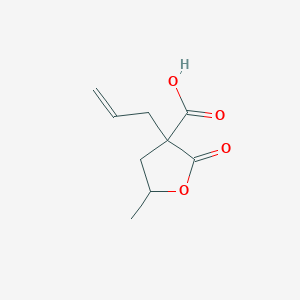
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
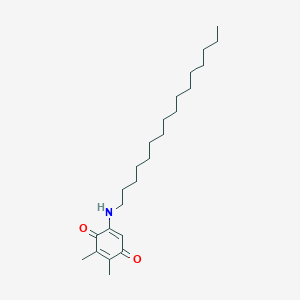
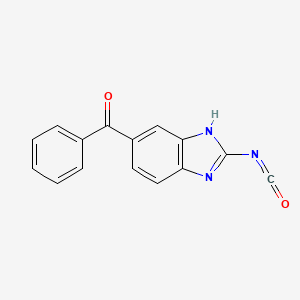
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
